エクジステロン

説明

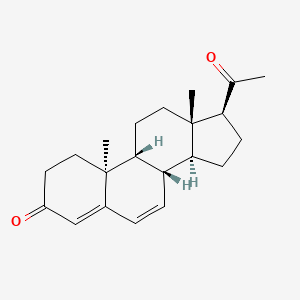

Ecdysterone, also known as 20-beta-hydroxyecdysterone, is a naturally-occurring group of plant hormones called phytoecdysteroids . They’re found in plants such as quinoa and spinach, as well as certain fungi . Arthropod insects such as scorpions and butterflies also produce phytoecdysteroids to facilitate molting . Ecdysterone is structurally almost the same as testosterone .

Synthesis Analysis

Ecdysteroids are biosynthesized via the mevalonic acid pathway as C-27, C-28, and C-29 steroid structures . The isolation of new phytoecdysteroids is an ongoing process .

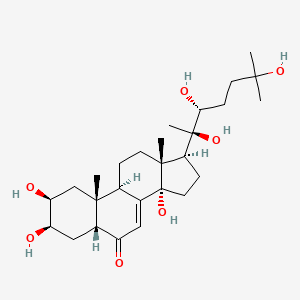

Molecular Structure Analysis

The chemical formula of Ecdysterone is C27H44O7 . It has an exact mass of 480.31 and a molecular weight of 480.630 .

科学的研究の応用

スポーツ栄養とパフォーマンス向上

エクジステロンは、スポーツ栄養とパフォーマンス向上に潜在的な利点があります。 . 1980年代から、ロシアのオリンピック選手が使用している疑いがあります。 . 様々な動物種におけるエクジステロンの成長促進効果の可能性についての広範な調査が報告されました。 .

健康的な栄養

エクジステロンは、一般的な健康に対する可能性のある利点で知られています。 . 様々な健康上の利点と環境の持続可能性に関連付けられることが多い植物ベースの食事には、フィトエクジステロイドを豊富に含む供給源が頻繁に含まれています。 .

健康問題の管理

エクジステロンは、慢性疲労、心臓血管疾患、神経変性疾患の治療に有望な用途があります。 . フィトエクジステロイドが豊富な抽出物の治療の可能性は、スポーツ栄養を超えています。 .

遺伝子スイッチシステム

エクジステロイドは、昆虫のエクジステロイド受容体と、エクジステロイド応答エレメントの制御下に置かれた関心のある遺伝子に基づく遺伝子スイッチシステムの誘導物質として広く使用されています。 .

アポトーシスと細胞増殖

エクジステロンは、アポトーシスと細胞増殖を誘導する昆虫ステロイドホルモンです。 . 脱皮と変態に関与する遺伝子発現を制御します。 .

細胞死の制御

エクジステロンは、植物と動物の両方で細胞死を制御するエクジステロイドとして使用されます。 .

昆虫の発生

エクジステロイドは、昆虫の脱皮と変態ホルモンとして機能します。 . 脱皮、発生、生殖などの活動を調節し、節足動物の重要な変態段階を含みます。 .

化学的変換

様々な化学変換の結果として得られたエクジステロイドとその半合成アナログの新しい構造の探索は、高い需要があります。 . これにより、生物学的活性を高めた化合物の発見につながる可能性があります。 .

作用機序

Target of Action

Ecdysterone, a naturally occurring steroid hormone, primarily targets the estrogen receptors (ER) . It is also known to interact with androgen receptors and the MAS1 proto-oncogene , which regulates cell growth and differentiation .

Mode of Action

Ecdysterone’s mode of action is mediated by its binding to estrogen receptors . This binding triggers a series of biochemical reactions that lead to various pharmacological effects. For instance, ecdysterone causes an influx of calcium ions into the cells, which leads to an increase in the phosphorylation of Akt .

Biochemical Pathways

The binding of ecdysterone to its targets activates several biochemical pathways. One of the key pathways involves the activation of Akt, a protein kinase that plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . The activation of Akt leads to enhanced muscle protein synthesis, contributing to the anabolic effects of ecdysterone .

Pharmacokinetics

It is known that ecdysterone can be readily absorbed and utilized by the body, contributing to its bioavailability .

Result of Action

The binding of ecdysterone to its targets and the subsequent activation of biochemical pathways result in a range of effects. In muscle tissues, ecdysterone has been found to have an anabolic effect, leading to increased muscle mass . In addition, it has been shown to have a tumor suppressive effect on a panel of breast cancer cell lines .

Action Environment

The action, efficacy, and stability of ecdysterone can be influenced by various environmental factors. For instance, the presence of other compounds, such as supplements or medications, can potentially interact with ecdysterone and affect its action . Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence the body’s response to ecdysterone .

特性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDFYOWSKOHCCO-YPVLXUMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040388 | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5289-74-7 | |

| Record name | 20-Hydroxyecdysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyecdysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxyecdysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-HYDROXYECDYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237.5 - 239.5 °C | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

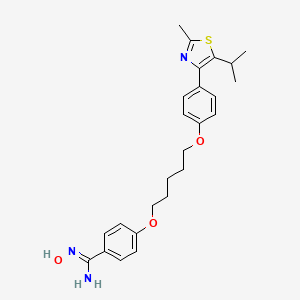

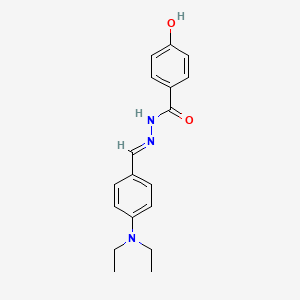

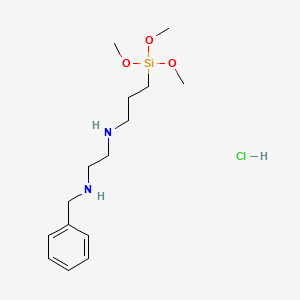

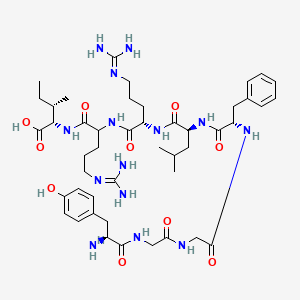

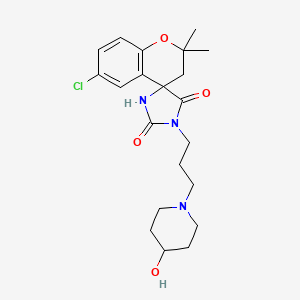

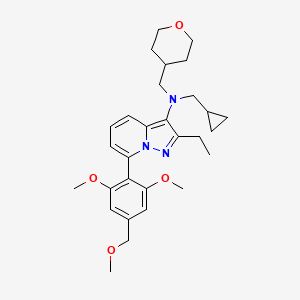

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)